molecular formula C9H6FNO2 B2571759 7-Fluoro-1-methylindoline-2,3-dione CAS No. 875003-43-3

7-Fluoro-1-methylindoline-2,3-dione

Cat. No. B2571759
M. Wt: 179.15
InChI Key: XWTUHLYJQKEZSI-UHFFFAOYSA-N
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Description

7-Fluoro-1-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 7-Fluoro-1-methylindoline-2,3-dione is 1S/C9H6FNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 . This indicates that the molecule consists of a fluorine atom attached to the 7th carbon of the indoline ring, and a methyl group attached to the nitrogen atom.


Physical And Chemical Properties Analysis

7-Fluoro-1-methylindoline-2,3-dione is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Field:

Medicinal chemistry and drug discovery.

Summary:

7FIMID serves as a promising scaffold for designing novel small-molecule inhibitors. Researchers have explored its potential in targeting specific protein-protein interactions, particularly the MDM2-p53 interaction. MDM2 is an oncogenic protein that negatively regulates the tumor suppressor p53. Inhibiting this interaction can restore p53 function, making it an attractive strategy for cancer therapy.

Experimental Procedures:

  • Synthesis : 7FIMID can be synthesized using established methods . The compound’s purity and structure should be confirmed via techniques such as NMR (nuclear magnetic resonance) and HPLC (high-performance liquid chromatography).

Results:

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The recommended precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

7-fluoro-1-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTUHLYJQKEZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1-methylindoline-2,3-dione

Synthesis routes and methods

Procedure details

7-Fluoro-1H-indole-2,3-dione (5, prepared according to the method of Gassman as described in U.S. Pat. No. 4,188,325, 3.00 g, 0.182 mol), iodomethane (3.40 ml, 0.545 mol) and potassium carbonate (4.92 g, 0.0363 mol) in DMF (15 ml) are stirred at room temperature for 1 hour. The reaction mixture is diluted with cold water and the resulting precipitate filtered and dried to give the title compound as a solid. HPLC r.t. 4.01 min; MS for C9H6FNO2 m/z 180.0 (M+H)+.
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